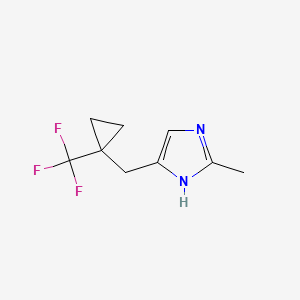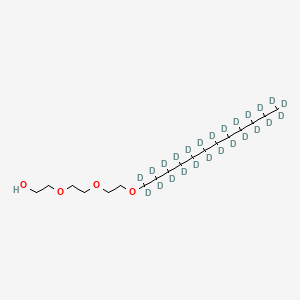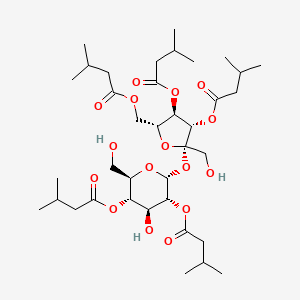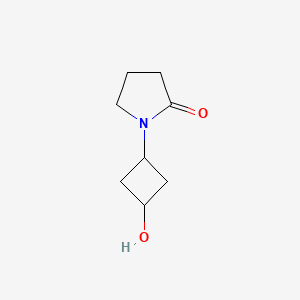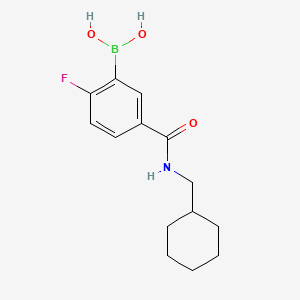
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a cyclohexylmethyl carbamoyl group and a fluorophenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound’s unique structure makes it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Introduction of the Cyclohexylmethyl Carbamoyl Group: This step involves the reaction of the intermediate with cyclohexylmethylamine under appropriate conditions to form the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions with halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized aromatic compounds.
科学的研究の応用
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound’s molecular targets and pathways depend on its specific use, such as binding to active sites in enzymes or interacting with specific receptors.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Cyclohexylboronic Acid: Lacks the fluorophenyl group but shares the cyclohexyl moiety.
2-Fluorophenylboronic Acid: Similar structure but without the cyclohexylmethyl carbamoyl group.
Uniqueness
(5-((Cyclohexylmethyl)carbamoyl)-2-fluorophenyl)boronic acid is unique due to the combination of its cyclohexylmethyl carbamoyl group and fluorophenyl group, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective binding or reactivity.
特性
分子式 |
C14H19BFNO3 |
|---|---|
分子量 |
279.12 g/mol |
IUPAC名 |
[5-(cyclohexylmethylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H19BFNO3/c16-13-7-6-11(8-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h6-8,10,19-20H,1-5,9H2,(H,17,18) |
InChIキー |
VRYJPOGKZNVFFH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2CCCCC2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


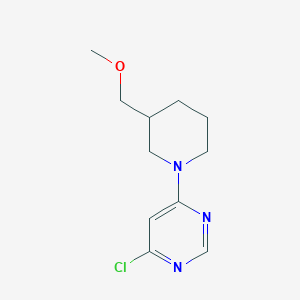

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)


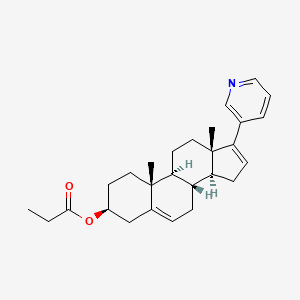
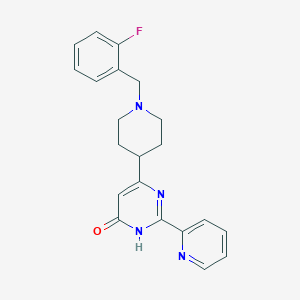
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
